

Application Notes and Protocols for Machining and Fabrication of EN40B Test Pieces

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the machining and fabrication of **EN40**B steel test pieces, critical for accurate and repeatable mechanical testing in research and development. The protocols cover material handling, machining operations, heat treatment, and quality control to ensure the integrity of the test specimens.

Introduction

EN40B is a chromium-molybdenum nitriding steel known for its high wear resistance, good toughness, and ductility, especially after heat treatment.[1][2] It is frequently used in high-stress applications, making it a material of interest for various research and development activities. The proper preparation of test specimens is paramount to obtaining reliable data on its mechanical properties. These protocols outline the standardized procedures for creating **EN40**B test pieces for tensile, impact, and fatigue testing. In its annealed or normalized state, **EN40**B is readily machinable.[2]

Materials and Equipment Raw Material

• EN40B steel bar stock (ensure material certification to BS EN 10204 3.1)[3]

Machining Equipment



- Lathe (for turning operations)
- Milling machine
- · Surface grinder
- Band saw or power hacksaw for initial cutting

Cutting Tools

- Turning: Carbide inserts (e.g., TiN or TiCN coated) are recommended for machining ferrous materials like EN40B.[4]
- Milling: High-speed steel (HSS) or carbide end mills.
- Grinding: Aluminum oxide or silicon carbide grinding wheels.[5]

Heat Treatment Equipment

- Furnace with calibrated temperature control (for annealing and tempering)
- Gas nitriding furnace with ammonia and carrier gas supply

Measurement and Inspection Tools

- Micrometers and calipers
- · Surface roughness tester
- Hardness tester (Rockwell or Vickers)

Consumables

- Cutting fluid (soluble oil or semi-synthetic fluid recommended for general machining of alloy steels)[6][7]
- Abrasive cloths and polishing compounds

Machining Protocols



Machining of **EN40**B should ideally be performed in its annealed condition to ensure ease of machining and to prevent excessive tool wear.

Initial Preparation

- Cut the EN40B bar stock to the required length for the specific test piece using a band saw
 or power hacksaw, leaving a machining allowance.
- Ensure the workpiece is securely clamped before any machining operation.

Turning Operations (for cylindrical test pieces)

Table 1: Recommended Starting Parameters for Turning EN40B with Carbide Tooling

Parameter	Roughing	Finishing
Cutting Speed (Vc)	100-150 m/min	150-200 m/min
Feed Rate (f)	0.2-0.4 mm/rev	0.1-0.2 mm/rev
Depth of Cut (ap)	2-4 mm	0.25-1 mm

Note: These are starting recommendations and may need to be adjusted based on the specific lathe, tooling, and coolant used.

Protocol for Turning:

- Mount the workpiece in the lathe chuck.
- Perform a facing operation on both ends to achieve the desired length.
- Execute rough turning passes to bring the workpiece close to the final diameter, following the parameters in Table 1.
- Apply a suitable cutting fluid, such as a soluble oil emulsion, to cool the workpiece and cutting tool.[6]
- Perform finishing passes to achieve the final dimensions and desired surface finish.



 For threaded-end specimens, perform threading operations according to the required specification.

Milling Operations (for flat test pieces)

Table 2: Recommended Starting Parameters for Milling EN40B

Tool Material	Cutting Speed (Vc)	Feed per Tooth (fz)	Axial Depth of Cut (ap)	Radial Depth of Cut (ae)
HSS	20-30 m/min	0.05-0.15 mm	1-3 mm	0.5 x Tool Diameter
Carbide	60-100 m/min	0.1-0.25 mm	2-5 mm	0.75 x Tool Diameter

Note: These are starting recommendations and should be optimized based on the specific milling machine, cutter, and setup rigidity.

Protocol for Milling:

- Secure the workpiece in a vise on the milling machine table.
- Use a face mill for initial squaring of the block.
- Employ an end mill for profiling the test piece to the required geometry.
- Use a constant flow of cutting fluid to prevent overheating and improve surface finish.[8]
- Take finishing passes with a reduced depth of cut and higher spindle speed to achieve the final dimensions and surface finish.

Grinding Operations

Grinding is typically performed after rough machining and heat treatment to achieve the final dimensions and a fine surface finish.

Table 3: Grinding Wheel and Parameter Selection for **EN40**B



Parameter	Recommendation
Abrasive Type	Aluminum Oxide, Silicon Carbide
Grit Size	46-60 (Roughing), 80-120 (Finishing)
Wheel Speed	25-35 m/s
Workpiece Speed	15-25 m/min
Depth of Cut	0.01-0.025 mm (Roughing), 0.005-0.01 mm (Finishing)
Coolant	Soluble oil or synthetic fluid[7]

Note: The selection of the grinding wheel depends on the hardness of the material and the desired surface finish.[9]

Protocol for Grinding:

- Mount the workpiece on a magnetic chuck or in a suitable fixture.
- Dress the grinding wheel to ensure it is sharp and runs true.
- Set the grinding parameters according to Table 3.
- Apply a generous amount of coolant to the grinding zone to prevent thermal damage to the workpiece.
- Perform multiple passes, with progressively smaller depths of cut for the finishing stage.
- Regularly check the dimensions and surface finish of the workpiece.

Heat Treatment Protocols

Heat treatment is critical for achieving the desired mechanical properties in **EN40**B test pieces.

Sub-critical Annealing (for improved machinability)



This process is performed on the raw material before machining to reduce hardness and relieve internal stresses.[10]

Protocol for Sub-critical Annealing:

- Place the EN40B raw material in a furnace.
- Heat the material to a temperature between 650°C and 700°C.
- Hold at this temperature for approximately 1-2 hours per 25mm of section thickness.
- Cool the material slowly in the furnace to room temperature.[11]

Hardening and Tempering

To achieve a hardened and tempered condition (e.g., 'T' condition).

Protocol for Hardening and Tempering:

- After rough machining, place the test pieces in a furnace.
- Heat slowly to the hardening temperature of 860-900°C.
- Soak at this temperature for a sufficient time to ensure uniform heating.
- · Quench the test pieces in oil.
- Temper immediately after quenching by heating to a temperature between 550°C and 700°C, depending on the desired final hardness.
- Hold at the tempering temperature for at least 2 hours.
- Cool in air.

Gas Nitriding

Gas nitriding is a surface hardening process that significantly increases wear resistance and fatigue strength.[12][13] The case depth achieved is a function of the nitriding time and temperature.[14]



Protocol for Gas Nitriding:

- Ensure the test pieces are in the hardened and tempered condition and have been finish machined, leaving a small allowance for growth if necessary.
- Thoroughly clean and degrease the test pieces.
- Place the specimens in the gas nitriding furnace.
- Heat the furnace to the nitriding temperature, typically between 500°C and 530°C.
- Introduce ammonia gas into the furnace. The dissociation of ammonia provides the nitrogen for diffusion into the steel surface.
- Hold at the nitriding temperature for a duration determined by the desired case depth (e.g., 10-60 hours).
- After the nitriding cycle, cool the furnace in a controlled manner.

Table 4: Estimated Gas Nitriding Time for EN40B at 510°C

Desired Case Depth	Approximate Nitriding Time
0.1 mm	5-10 hours
0.2 mm	15-25 hours
0.3 mm	30-45 hours
0.4 mm	50-70 hours

Note: These are estimates. The exact time will depend on the specific furnace conditions and the desired hardness profile. It is recommended to perform trial runs with test coupons.

Quality Control and Inspection Dimensional Accuracy

 Verify all critical dimensions of the test pieces using calibrated micrometers and calipers according to the relevant standard (e.g., ASTM E8 for tensile specimens).[15]



Surface Finish

- Measure the surface roughness of the gauge length of the test pieces using a profilometer.
- For tensile test specimens, a surface roughness (Ra) of 0.4 to 1.6 μ m is generally recommended to avoid introducing stress concentrations.

Hardness

 Perform hardness testing (Rockwell C or Vickers) on the core of the material and on the surface of nitrided specimens to ensure the heat treatment has achieved the desired properties.

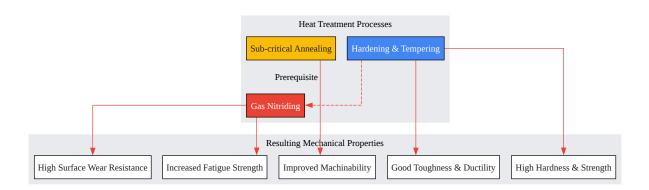
Visualizations



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Caption: Workflow for **EN40**B Test Piece Fabrication.





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- To cite this document: BenchChem. [Application Notes and Protocols for Machining and Fabrication of EN40B Test Pieces]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607303#machining-and-fabrication-techniques-for-en40b-test-pieces]

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